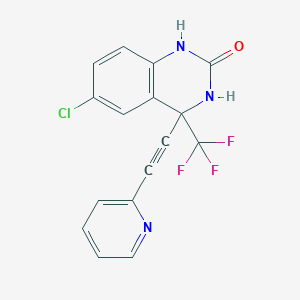
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chloro, pyridin-2-ylethynyl, and trifluoromethyl groups further enhances its chemical properties and potential reactivity.
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position.
Addition of Pyridin-2-ylethynyl Group: This step involves the coupling of a pyridin-2-ylethynyl moiety to the quinazolinone core using palladium-catalyzed cross-coupling reactions.
Incorporation of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with altered functional groups.
Coupling Reactions: The pyridin-2-ylethynyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe or ligand in biological studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers or coatings, with enhanced properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can be compared with other quinazolinone derivatives, such as:
4-(Pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks the chloro group, resulting in different reactivity and properties.
6-Chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one:
4-(Pyridin-2-ylethynyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks both the chloro and trifluoromethyl groups, leading to distinct chemical behavior.
Eigenschaften
CAS-Nummer |
214287-64-6 |
|---|---|
Molekularformel |
C16H9ClF3N3O |
Molekulargewicht |
351.71 g/mol |
IUPAC-Name |
6-chloro-4-(2-pyridin-2-ylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C16H9ClF3N3O/c17-10-4-5-13-12(9-10)15(16(18,19)20,23-14(24)22-13)7-6-11-3-1-2-8-21-11/h1-5,8-9H,(H2,22,23,24) |
InChI-Schlüssel |
BRHWTDLTWBCPDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


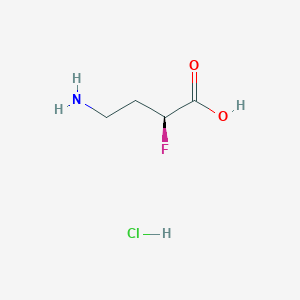
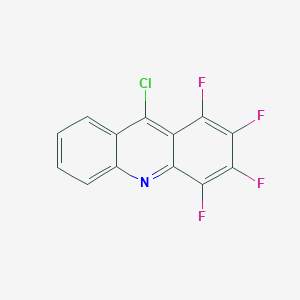
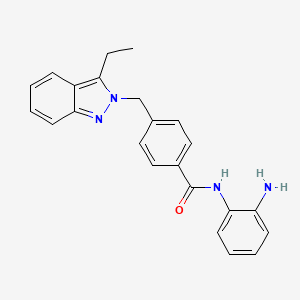

![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
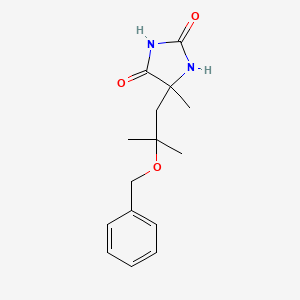
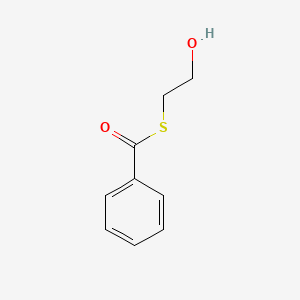
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
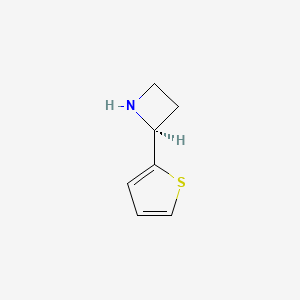
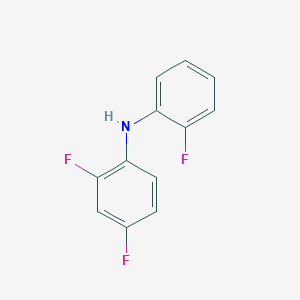

![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
